

A Comparative Spectroscopic Analysis of Nitrosalicylic Acid Isomers

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Compound of Interest

Compound Name: 4-Nitrosalicylic acid

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This guide provides a detailed spectroscopic comparison of three key isomers of nitrosalicylic acid: 3-nitrosalicylic acid, **4-nitrosalicylic acid**, and 5-nitrosalicylic acid. The distinct positioning of the nitro group on the salicylic acid backbone results in unique spectral fingerprints for each isomer. This document summarizes their ^1H NMR, IR, and UV-Vis spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams to aid in their identification and characterization.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for the three nitrosalicylic acid isomers.

Table 1: ^1H NMR Spectroscopic Data (in DMSO- d_6)

Isomer	Chemical Shift (δ , ppm) and Multiplicity	Coupling Constant (J, Hz)
3-Nitrosalicylic Acid	~ 8.18 (d), ~ 8.14 (d), ~ 7.10 (t), ~ 6.73 (d)	$J = 1.9$ Hz, $J = 7.9$ Hz
4-Nitrosalicylic Acid	~ 8.30 (d), ~ 8.10 (dd), ~ 7.20 (d)	$J \approx 2.5$ Hz, $J \approx 9.0$ Hz
5-Nitrosalicylic Acid	~ 8.55 (d), ~ 8.33 (dd), ~ 7.15 (d)	$J = 2.9$ Hz, $J = 9.2$ Hz

Table 2: Infrared (IR) Spectroscopic Data (KBr Pellet)

Isomer	O-H Stretch (cm^{-1}) (Carboxylic Acid & Phenol)	C=O Stretch (cm^{-1}) (Carboxylic Acid)	N-O Stretch (cm^{-1}) (Nitro Group)
3-Nitrosalicylic Acid	3400-2500 (broad)	~1670	~1530, ~1350
4-Nitrosalicylic Acid	3400-2500 (broad)	~1680	~1525, ~1345
5-Nitrosalicylic Acid	3400-2500 (broad)	~1665	~1540, ~1340

Table 3: UV-Vis Spectroscopic Data (in Ethanol)

Isomer	λ_{max} (nm)
3-Nitrosalicylic Acid	~286, ~350[1]
4-Nitrosalicylic Acid	~284, ~386[1]
5-Nitrosalicylic Acid	~300, ~350

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

^1H NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the nitrosalicylic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The solution was then filtered into a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer was used for the analysis.
- **Data Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment was utilized.
 - **Number of Scans:** 16 scans were acquired to ensure a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 2 seconds was set between scans.
- Spectral Width: The spectral width was set to encompass the expected chemical shift range of the aromatic and acidic protons.
- Data Processing: The acquired free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount (1-2 mg) of the solid nitrosalicylic acid isomer was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for the analysis.
- Data Acquisition:
 - Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
 - Resolution: A spectral resolution of 4 cm⁻¹ was used.
 - Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

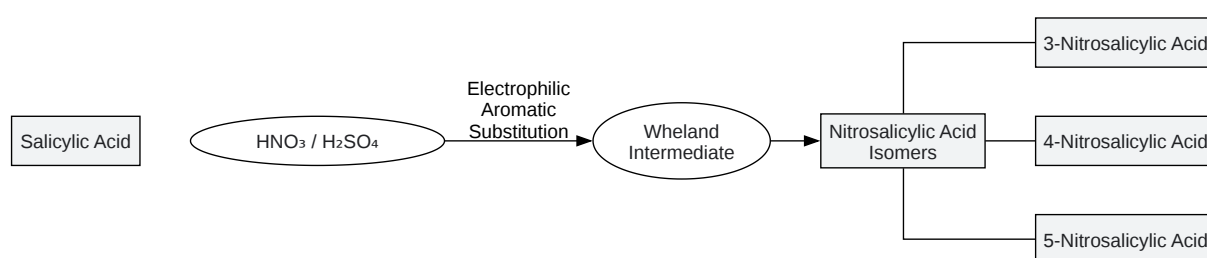
- Sample Preparation: A stock solution of each nitrosalicylic acid isomer was prepared by dissolving a known mass of the compound in ethanol to achieve a concentration of approximately 1 mg/mL. A dilute solution (e.g., 10 µg/mL) was then prepared by serial dilution of the stock solution with ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was employed for the analysis.

- Data Acquisition:
 - Wavelength Range: The absorbance spectrum was recorded over a wavelength range of 200 to 400 nm.
 - Blank Correction: Ethanol was used as the blank to zero the instrument.
 - Cuvette: A quartz cuvette with a 1 cm path length was used.
- Data Processing: The wavelength of maximum absorbance (λ_{max}) was determined from the recorded spectrum.

Visualizations

Synthesis of Nitrosalicylic Acid Isomers

The synthesis of nitrosalicylic acid isomers is typically achieved through the electrophilic aromatic substitution of salicylic acid using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming nitro (-NO₂) group to different positions, leading to the formation of the various isomers.[2][3]

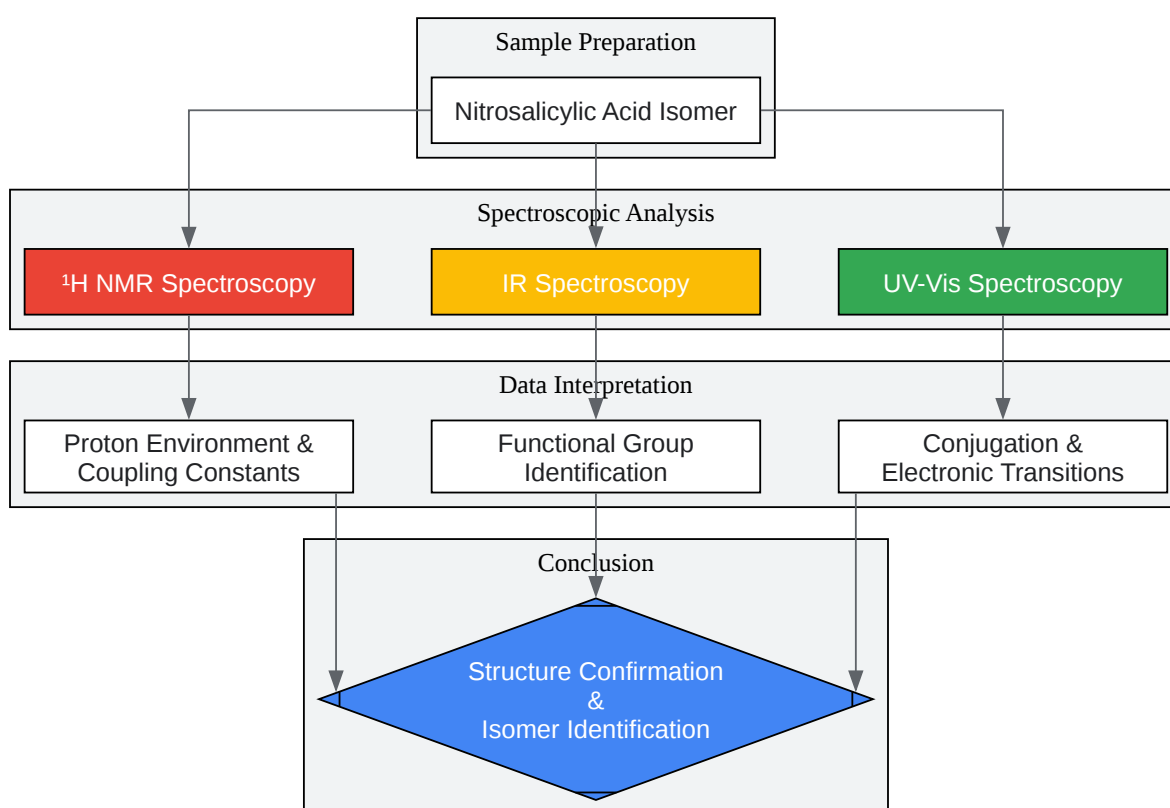


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Caption: Synthetic pathway for nitrosalicylic acid isomers.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and characterization of the nitrosalicylic acid isomers is depicted below. This systematic approach ensures a comprehensive and accurate determination of the molecular structure.



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Caption: Experimental workflow for spectroscopic analysis.

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